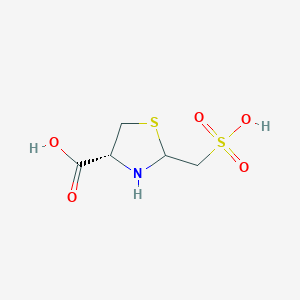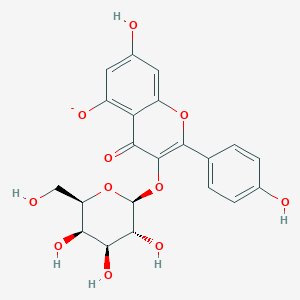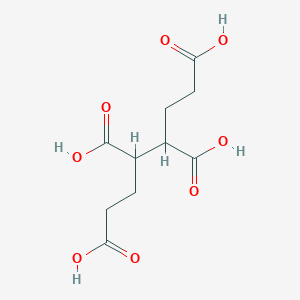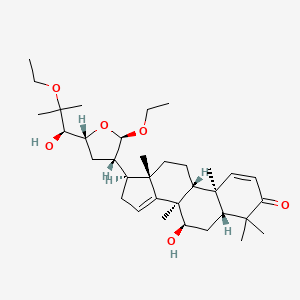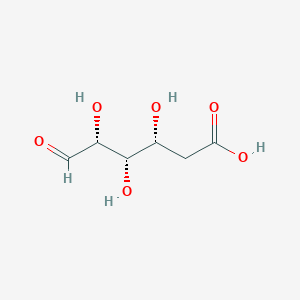
5-deoxy-D-glucuronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-deoxy-D-glucuronic acid is the 5-deoxygenated analogue of D-glucuronic acid. It derives from a D-glucuronic acid. It is a conjugate acid of a 5-deoxy-D-glucuronate.
科学的研究の応用
Biocatalytic Production of Glucuronic Acid
Glucuronic acid, an important biochemical, finds wide applications in the food and medical industries. The expression of myo-inositol oxygenase (MIOX) gene in Escherichia coli and the use of whole cells harboring MIOX as a biocatalyst have shown promising results in converting myo-inositol to glucuronic acid. This novel process presents an environmentally friendly and efficient method for glucuronic acid production, potentially utilizing agricultural byproducts as raw materials (Zheng et al., 2014).
Optimization of Glucuronic Acid Production
Further advancements in the biocatalytic production of glucuronic acid involve the overexpression of diverse MIOX-encoding genes from various organisms in Escherichia coli. A study highlighted the successful expression of a novel MIOX from Thermothelomyces thermophila, which showed high specific activity and efficient conversion of myo-inositol to glucuronic acid. Modifications such as the inactivation of uxaC from the Escherichia coli genome helped in inhibiting the degradation of glucuronic acid, leading to high production levels in a bioreactor setup (Teng et al., 2019).
Synthesis of Glucuronic Acid Esters
Glucuronic acid esters have been prepared for various applications including surface-active compounds and bioactive molecules. The use of Lewis-acidic polyoxometalates as reusable catalysts under microwave irradiation has been explored for the synthesis of glucuronic acid esters. This approach is considered eco-friendly and allows the recovery of the catalyst, reducing waste and environmental impact (Bosco et al., 2010).
Glucuronic Acid in Kombucha Production
The production of glucuronic acid-enriched kombucha involves the symbiosis between yeast and acetic acid bacteria. The optimization of the initial combination ratio between specific strains of yeast and bacteria can lead to high levels of glucuronic acid, enhancing the detoxifying properties of kombucha. This research provides insights into controlling and enhancing glucuronic acid production during kombucha fermentation (Nguyen et al., 2015).
Redox Chemistry of Glucuronic Acid
Studies have explored the redox reaction of D-glucuronic acid with chromium compounds, revealing the formation of intermediate species such as Cr(IV) and Cr(V). Understanding the redox chemistry of glucuronic acid can provide valuable insights into its interactions and stability in various chemical environments (González et al., 2010).
Metabolic Pathways Involving Glucuronic Acid
Investigations into the catabolism of D-glucuronic acid in fungi have identified key enzymes and metabolic pathways. These studies contribute to our understanding of how saprotrophic microorganisms, including fungi, metabolize D-glucuronic acid, which occurs in plant cell wall polysaccharides (Kuivanen et al., 2017).
特性
製品名 |
5-deoxy-D-glucuronic acid |
|---|---|
分子式 |
C6H10O6 |
分子量 |
178.14 g/mol |
IUPAC名 |
(3R,4S,5R)-3,4,5-trihydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H10O6/c7-2-4(9)6(12)3(8)1-5(10)11/h2-4,6,8-9,12H,1H2,(H,10,11)/t3-,4+,6+/m1/s1 |
InChIキー |
HPITTXOWHLWIEK-IWGUZYHVSA-N |
異性体SMILES |
C([C@H]([C@@H]([C@H](C=O)O)O)O)C(=O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




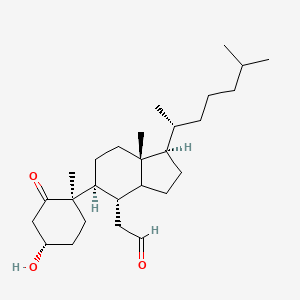
![2-(3-Bicyclo[3.3.1]nonanyl)ethyl-[5-(methylazaniumyl)pentyl]azanium](/img/structure/B1265117.png)
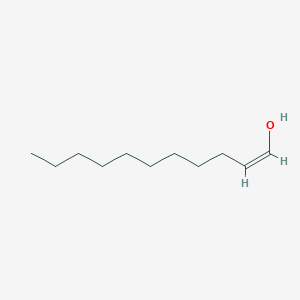

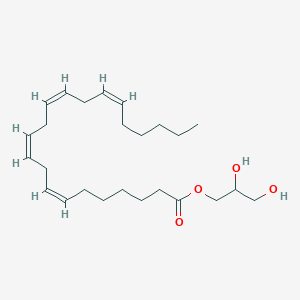


![1,1'-{propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diyl]}bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]pyridinium}](/img/structure/B1265126.png)
![2-O-palmitoyl-3-O-[(2E,4S,6S,8S,10S)-2,4,6,8,10-pentamethylhexacos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1265128.png)
